molecular formula C20H38O2 B199960 trans-2-Icosenoic acid CAS No. 26764-41-0

trans-2-Icosenoic acid

Cat. No.: B199960
CAS No.: 26764-41-0
M. Wt: 310.5 g/mol
InChI Key: FIKTURVKRGQNQD-VHEBQXMUSA-N
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Description

.DELTA.2-trans Eicosenoic Acid is an alpha, beta-unsaturated fatty acid with a 20-carbon chain and a double bond located at the second position from the methyl end. It is a by-product of the synthesis of .DELTA.2-cis Eicosenoic Acid. This compound has drawn considerable attention in scientific research due to its diverse biological activities and potential research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: .DELTA.2-trans Eicosenoic Acid is typically synthesized as a by-product during the production of .DELTA.2-cis Eicosenoic Acid. The synthesis involves the isomerization of .DELTA.2-cis Eicosenoic Acid under specific reaction conditions .

Industrial Production Methods: The industrial production of DELTA the synthesis generally involves the use of organic solvents and catalysts to facilitate the isomerization process .

Chemical Reactions Analysis

Types of Reactions: .DELTA.2-trans Eicosenoic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

.DELTA.2-trans Eicosenoic Acid has several scientific research applications, including:

Mechanism of Action

.DELTA.2-trans Eicosenoic Acid exerts its effects through several mechanisms:

Comparison with Similar Compounds

  • .DELTA.2-cis Eicosenoic Acid
  • 2-Octadecenoic Acid

Comparison: .DELTA.2-trans Eicosenoic Acid is unique due to its specific double bond configuration, which influences its biological activity and chemical reactivity. Compared to .DELTA.2-cis Eicosenoic Acid, the trans isomer has different effects on lipid metabolism and inflammation modulation. 2-Octadecenoic Acid, a related compound, has been shown to improve liver function and decrease blood sugar in diabetic rats, highlighting the diverse biological activities of these fatty acids .

Properties

CAS No.

26764-41-0

Molecular Formula

C20H38O2

Molecular Weight

310.5 g/mol

IUPAC Name

(E)-icos-2-enoic acid

InChI

InChI=1S/C20H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h18-19H,2-17H2,1H3,(H,21,22)/b19-18+

InChI Key

FIKTURVKRGQNQD-VHEBQXMUSA-N

SMILES

CCCCCCCCCCCCCCCCCC=CC(=O)O

Isomeric SMILES

CCCCCCCCCCCCCCCCC/C=C/C(=O)O

Canonical SMILES

CCCCCCCCCCCCCCCCCC=CC(=O)O

Synonyms

2E-eicosenoic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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